Product packaging for 2-Fluoro-3-hydroxycyclopent-2-en-1-one(Cat. No.:)

2-Fluoro-3-hydroxycyclopent-2-en-1-one

Cat. No.: B13024912
M. Wt: 116.09 g/mol
InChI Key: FGPHCTOKQYAIOS-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Synthetic Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy that has become a cornerstone of modern synthetic chemistry. youtube.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is a highly desirable trait in various applications, from pharmaceuticals to advanced materials. nih.gov

Beyond pharmaceuticals, fluorinated compounds are integral to the development of agrochemicals, such as herbicides and insecticides, where enhanced potency and stability are crucial. youtube.com They are also used in materials science to create polymers with high chemical resistance and specialized solubility properties, an area known as "fluorous chemistry". wikipedia.orgnih.gov

The Cyclopentenone Motif: Synthetic Importance and Structural Versatility

The cyclopentenone ring is a five-membered cyclic ketone containing a carbon-carbon double bond, a structural motif of significant importance in organic synthesis. researchgate.netacs.org This framework is present in a wide array of naturally occurring and biologically active molecules, including prostaglandins (B1171923), which are involved in inflammation and other physiological processes. researchgate.nethuaxichemical.com

The reactivity of the cyclopentenone core makes it a versatile building block, or synthon, for the construction of more complex molecular architectures. acs.orgacs.org The enone functionality allows for a variety of chemical transformations, including additions to the carbonyl group, the double bond, and the positions adjacent to the carbonyl. This versatility has made chiral cyclopentenones, in particular, key intermediates in the asymmetric synthesis of complex target molecules. acs.org

Furthermore, the cyclopentenone moiety itself has been identified as a pharmacophore in certain classes of compounds with potential therapeutic applications, including anticancer and antifungal agents. researchgate.netnih.gov

Rationale for Research into Fluorinated Hydroxycyclopentenones

The combination of a fluorine atom and a hydroxyl group on a cyclopentenone ring, as in 2-Fluoro-3-hydroxycyclopent-2-en-1-one, presents a compelling target for academic research. The rationale for investigating such compounds is rooted in the potential for synergistic effects between these functional groups.

The introduction of a fluorine atom at the 2-position of a 3-hydroxycyclopentenone is expected to influence the electronic properties of the entire molecule. Specifically, it could impact the acidity of the enolic hydroxyl group and the reactivity of the enone system. Theoretical studies on related fluorinated cyclopentanones suggest that fluorination can enhance polarity and electrochemical stability. mdpi.com

From a medicinal chemistry perspective, the presence of both a hydrogen bond donor (the hydroxyl group) and a fluorine atom could lead to novel binding interactions with biological targets. The fluorine atom could also block metabolic pathways that might otherwise deactivate the molecule, potentially prolonging its biological activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FO2 B13024912 2-Fluoro-3-hydroxycyclopent-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FO2

Molecular Weight

116.09 g/mol

IUPAC Name

2-fluoro-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C5H5FO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2

InChI Key

FGPHCTOKQYAIOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)F

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 3 Hydroxycyclopent 2 En 1 One

Mass Spectrometry (MS)

Analysis of Ionization Techniques and Fragmentation Patterns

Upon electron ionization (EI), the molecule would first form a molecular ion (M+•). The subsequent fragmentation pathways are expected to be influenced by the presence of the fluoro, hydroxyl, and carbonyl functional groups. Key predicted fragmentation mechanisms include:

Loss of a fluorine atom: This would result in a fragment ion at [M-19]+.

Loss of a hydroxyl radical: Leading to a fragment at [M-17]+.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones, which would produce a fragment at [M-28]+.

Retro-Diels-Alder reaction: The cyclopentenone ring might undergo ring cleavage, although this is less common for five-membered rings compared to six-membered rings.

The relative abundance of these fragment ions would be dependent on the ionization energy and the stability of the resulting carbocations and radicals. A high-resolution mass spectrometry (HRMS) analysis would be crucial for determining the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Fluoro-3-hydroxycyclopent-2-en-1-one

FragmentPredicted m/z (for ¹²C, ¹H, ¹⁶O, ¹⁹F)Neutral Loss
[M]+•116.0274-
[M-H]•115.0196H•
[M-F]+97.0344F•
[M-OH]+99.0323•OH
[M-CO]+•88.0324CO
[M-HF]+•96.0317HF
[M-H₂O]+•98.0117H₂O

Note: The m/z values are calculated based on monoisotopic masses and represent theoretical predictions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum is expected to exhibit distinct absorption bands corresponding to the O-H, C=O, C=C, and C-F bonds.

The key vibrational frequencies anticipated are:

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

C=O stretch: A strong, sharp absorption band characteristic of a ketone is predicted to appear around 1700-1720 cm⁻¹. The conjugation with the C=C double bond might slightly lower this frequency.

C=C stretch: An absorption band in the region of 1630-1680 cm⁻¹ is expected for the carbon-carbon double bond within the cyclopentenone ring.

C-F stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ would be indicative of the carbon-fluorine bond. The exact position can vary depending on the electronic environment.

C-H stretches: Absorptions corresponding to sp² and sp³ hybridized C-H bonds will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupBondPredicted Absorption Range (cm⁻¹)Intensity
HydroxylO-H stretch3200-3600Broad, Strong
KetoneC=O stretch1700-1720Strong, Sharp
AlkeneC=C stretch1630-1680Medium
FluoroalkaneC-F stretch1000-1400Strong
Alkene=C-H stretch3000-3100Medium
Alkane-C-H stretch2850-3000Medium

Reactivity and Chemical Transformations of 2 Fluoro 3 Hydroxycyclopent 2 En 1 One

Reactions Involving the Fluorine Substituent

The fluorine atom at the C2 position is pivotal to the molecule's electronic character and reactivity. Its strong electronegativity and size influence reaction pathways, its role as a directing group, and its potential for removal or exchange.

The introduction of a fluorine atom onto the enone scaffold significantly modulates the molecule's electronic properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and influences the entire π-system. This makes the carbonyl carbon more electrophilic and activates the double bond for nucleophilic attack.

Research on α-halogenated ketones has shown they are highly reactive electrophiles, both at the carbonyl carbon and in SN2 displacement reactions, due to orbital overlap between the carbon-halogen bond and the carbonyl group. beilstein-journals.org Halogenation generally increases the reactivity of the carbonyl group towards nucleophilic addition compared to non-halogenated analogues. beilstein-journals.orgnih.gov However, studies comparing different α-haloketones revealed a nuanced trend. Contrary to what might be expected from simple electronegativity arguments, α-fluoro ketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This is attributed to stereoelectronic effects; the optimal conformation for reaction, where the carbon-halogen bond is orthogonal to the carbonyl group for maximum orbital overlap, is energetically less favored for the highly electronegative fluorine atom. beilstein-journals.org

Despite this, the presence of fluorine makes 2-fluoroenones valuable building blocks. They are known to readily undergo conjugate additions, asymmetric hydrogenations, and cycloaddition reactions. nih.gov The fluorine atom can also act as a bioisostere for an enolate, which is significant in medicinal chemistry. nih.gov

Table 1: Comparative Reactivity of α-Haloketones in Nucleophilic Addition This table illustrates the general reactivity trends observed in related α-haloketone systems, based on findings from competitive reduction experiments.

α-SubstituentRelative Reactivity vs. Parent KetoneRelative Reactivity (Fluoro vs. Chloro/Bromo)Probable Rationale
-H BaselineN/AStandard ketone reactivity.
-F More ReactiveSlightly Less ReactiveStrong inductive activation, but stereoelectronic effects can disfavor the ideal reactive conformation. beilstein-journals.org
-Cl More ReactiveSlightly More ReactiveGood balance of inductive activation and favorable orbital overlap for reaction. beilstein-journals.org
-Br More ReactiveSlightly More ReactiveGood balance of inductive activation and favorable orbital overlap for reaction. beilstein-journals.org

In the context of 2-fluoro-3-hydroxycyclopent-2-en-1-one, the fluorine atom, in concert with the carbonyl group, strongly activates the enone system for conjugate (1,4) addition of nucleophiles. The electron-withdrawing nature of both the fluorine and the oxygen atom makes the C4 position highly electrophilic and susceptible to attack.

2-Fluoroenones are known to be excellent substrates for a variety of reactions, demonstrating the activating role of the fluorine substituent. These reactions include:

Conjugate addition with a wide range of soft nucleophiles. nih.gov

Asymmetric Diels-Alder cycloadditions , where the electron-poor dienophile reacts with a suitable diene. nih.gov

Asymmetric hydrogenation to produce chiral 2-fluoroketones. nih.gov

Meerwein arylations . nih.gov

The regioselectivity of nucleophilic attack (1,2-addition to the carbonyl vs. 1,4-conjugate addition) is influenced by the hard/soft nature of the incoming nucleophile, a principle well-established for α,β-unsaturated systems. acs.orgnih.gov Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while softer nucleophiles (e.g., cuprates, thiols) preferentially undergo 1,4-addition. The fluorine atom enhances the electrophilicity of the β-carbon (C4), further promoting conjugate addition for appropriate soft nucleophiles.

Table 2: Potential Reactions Activated by the Fluoroenone System This table outlines reaction types that are generally applicable to 2-fluoroenones, highlighting the activating role of the fluorine substituent.

Reaction TypeNucleophile/ReagentExpected Product Type
Conjugate Addition R₂CuLi (Gilman reagents), Thiols, Amines4-substituted-2-fluorocyclopentanone
Diels-Alder Cycloaddition Butadiene, Danishefsky's dieneFused bicyclic fluorinated ketone
Asymmetric Hydrogenation H₂, Chiral Catalyst (e.g., Ru-BINAP)Chiral 2-fluorocyclopentanone
Meerwein Arylation Aryl diazonium salts4-aryl-2-fluorocyclopentenone

While the carbon-fluorine bond is the strongest single bond in organic chemistry, vinylic fluorides, such as the one in the title compound, can undergo elimination or substitution under specific conditions. The activation provided by the adjacent carbonyl group makes the C-F bond more susceptible to cleavage than in unactivated systems.

Defluorination , or the removal of the fluorine atom, can be achieved through several strategies:

Reductive Defluorination: Methods using reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to cause hydrodefluorination in related trifluoromethylated alkenes, yielding monofluoroalkenes. organic-chemistry.org Similar strategies could potentially be applied to achieve reduction.

Base-Promoted Elimination: Strong bases can promote the elimination of hydrogen fluoride (B91410) (HF) or participate in more complex defluorinative pathways. In systems like o-trifluoromethyl benzylamines, bases such as sodium hexamethyldisilazide (NaHMDS) can facilitate a 1,4-elimination of a fluoride ion. acs.org A similar anionic pathway could be envisioned for the cyclopentenone ring, potentially leading to rearranged or aromatized products depending on the conditions.

Fluorine exchange reactions, where fluorine is replaced by another nucleophile, are mechanistically related to nucleophilic aromatic substitution (SNAr). In such reactions on activated systems, fluoride is often a surprisingly good leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the powerful inductive effect of the highly electronegative fluorine atom. This effect stabilizes the negatively charged intermediate complex. Therefore, it is plausible that strong nucleophiles could displace the vinylic fluoride, although this would require overcoming the high C-F bond energy.

Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position offers a reactive site for various transformations, including derivatization for protection or modification, as well as oxidation and reduction reactions.

Protecting the hydroxyl group is a common strategy in multi-step synthesis to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. For this compound, several standard protecting groups for alcohols are applicable.

Silyl (B83357) Ethers: Reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) would yield a silyl ether. These are robust but can be readily cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Ethers: Benzyl (B1604629) (Bn) ethers, formed using a strong base like sodium hydride (NaH) and benzyl bromide, are stable to many non-reductive conditions and are typically removed by hydrogenolysis. youtube.com Other ethers like tetrahydropyranyl (THP) are formed under acidic conditions and are also removed by acid. libretexts.org

Esters: Esterification with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) protects the hydroxyl group as an ester. These groups are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Table 3: Potential Derivatization Strategies for the Hydroxyl Group This interactive table summarizes common protecting group strategies that could be applied to the hydroxyl moiety of this compound.

Protecting GroupReagents for ProtectionReagents for DeprotectionKey Characteristics
TBDMS TBDMS-Cl, ImidazoleTBAF, HF·PyridineStable to most non-acidic/non-fluoride conditions. libretexts.org
Benzyl (Bn) NaH, Benzyl Bromide (BnBr)H₂, Pd/C (Hydrogenolysis)Stable to acid and base; sensitive to reduction. youtube.com
Tetrahydropyranyl (THP) Dihydropyran (DHP), p-TsOH (cat.)Aqueous Acid (e.g., HCl, AcOH)Stable to base, organometallics, and reduction. libretexts.org
Acetyl (Ac) Acetic Anhydride (Ac₂O), PyridineMild Acid or Base (e.g., K₂CO₃, MeOH)Easily applied and removed; less stable than ethers. libretexts.org
Pivaloyl (Piv) Pivaloyl Chloride, PyridineStrong Acid, Base, or ReductantsSubstantially more sterically hindered and stable than other acyl groups. libretexts.org

The hydroxyl group itself is at a reduced state and can be oxidized. Standard oxidation reagents could convert the secondary alcohol functionality into a ketone, although in this case, it would form a 1,3-dione system within the five-membered ring. Reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions for Swern or Dess-Martin periodinane (DMP) oxidations would be candidates for this transformation, provided the fluoroenone system is stable to the specific conditions. The resulting product, 2-fluoro-cyclopentane-1,3-dione, would likely exist in an enolic form.

Transformations involving both the hydroxyl and fluoro groups are also conceivable. For instance, dehydrofluorinative cyclization has been observed in related 2,2-difluoro-3-hydroxy-1,4-diketones, suggesting complex rearrangements involving both functional groups are possible under certain catalytic conditions. nih.gov Reduction of the molecule would primarily target the ketone at the C1 position, as discussed in section 4.1.1, leading to a fluorinated allyl alcohol.

Reactivity of the α,β-Unsaturated Ketone Moiety

The core of this compound's reactivity lies in its α,β-unsaturated ketone (enone) framework. This arrangement creates a conjugated system where the π-electrons are delocalized over the oxygen, the carbonyl carbon, and the two carbons of the double bond. This delocalization results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. The fluorine atom at the α-position (C2) exerts a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.

Nucleophilic Addition Reactions (e.g., 1,4-additions)

Nucleophilic addition is a characteristic reaction of enones. Nucleophiles can attack either the carbonyl carbon in a 1,2-addition or the β-carbon in a conjugate (1,4- or Michael) addition. The outcome is often dictated by the nature of the nucleophile, with "hard" nucleophiles (like organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (like thiolates, amines, and Gilman reagents) favoring 1,4-addition.

For this compound, the α-fluoro substituent is expected to strongly favor 1,4-addition. The fluorine atom's electron-withdrawing nature increases the electrophilic character of the β-carbon, making it a more attractive site for soft nucleophiles. The reaction mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate which is then protonated to yield the final product. This type of reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.

Table 1: Predicted Michael Addition Reactions with this compound This table is predictive and based on the general reactivity of α-fluoroenones. Specific yields and conditions for the target compound are not available.

Nucleophile (Michael Donor) Predicted Product Reaction Type
Thiophenol (PhSH) 2-Fluoro-3-hydroxy-3-(phenylthio)cyclopentan-1-one Thia-Michael Addition
Diethylamine (Et₂NH) 3-(Diethylamino)-2-fluoro-3-hydroxycyclopentan-1-one Aza-Michael Addition
Dimethyl malonate Methyl 2-carbomethoxy-2-(3-fluoro-2-hydroxy-4-oxocyclopentyl)acetate C-C Bond Formation
Lithium dimethylcuprate (Me₂CuLi) 2-Fluoro-3-hydroxy-3-methylcyclopentan-1-one Conjugate Addition

Electrophilic Addition Reactions

Electrophilic addition to the double bond of an α,β-unsaturated ketone is generally disfavored compared to nucleophilic addition. The electron-withdrawing character of the carbonyl group deactivates the double bond towards attack by electrophiles. The additional deactivating effect of the α-fluoro substituent in this compound would further suppress this reactivity. Therefore, reactions such as the addition of halogens (e.g., Br₂) or hydrohalogenation (e.g., HBr) are expected to be sluggish or require harsh conditions.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a key class of transformations for cyclic enones. The cyclopentenone scaffold can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The presence of electron-withdrawing groups on the dienophile generally accelerates the Diels-Alder reaction with electron-rich dienes.

The α-fluoro substituent on this compound is expected to enhance its reactivity as a dienophile. Studies on other β-fluoroalkylated enones have shown they are efficient dienophiles in Diels-Alder cycloadditions. Thus, it is predicted that this compound would react with various dienes to form polycyclic fluorinated structures.

Table 2: Predicted Diels-Alder Reactions of this compound This table is predictive. Specific stereochemical outcomes and yields for the target compound are not available.

Diene Predicted Adduct Structure Reaction Type
1,3-Butadiene Fluorinated tricyclo[5.2.1.0²,⁶]decanone derivative [4+2] Cycloaddition
Cyclopentadiene Fluorinated tetracyclic derivative [4+2] Cycloaddition
Danishefsky's Diene Fused tricyclic system with silyloxy group [4+2] Cycloaddition

Cascade and Rearrangement Reactions Leading to Diverse Scaffolds

The compact and functionalized structure of this compound makes it a potential starting material for complex molecular architectures through cascade or rearrangement reactions. One notable rearrangement applicable to related structures is the Piancatelli rearrangement. This reaction typically involves the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. While the direct substrate for a classical Piancatelli rearrangement is a furylcarbinol, the cyclopentenone product is the core structure of interest.

It is conceivable that derivatives of this compound could be involved in or synthesized via related cascade processes. For instance, aza-Piancatelli reactions, using amines as nucleophiles, lead to 4-aminocyclopentenone derivatives. Computational studies have suggested that fluorine substituents on the precursor furan (B31954) ring could be viable in such rearrangements. These types of reactions highlight the potential to use fluorinated building blocks to access diverse and complex molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

Theoretical and Computational Investigations of 2 Fluoro 3 Hydroxycyclopent 2 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

DFT calculations are a cornerstone of modern computational chemistry, enabling the study of molecular structures, energies, and properties with high accuracy. nanobioletters.com For 2-Fluoro-3-hydroxycyclopent-2-en-1-one, these calculations can offer profound insights into its formation and chemical transformations. The selection of an appropriate functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining meaningful results that correlate well with experimental data. mdpi.com

While specific DFT studies on the synthesis of this compound are not extensively documented, the mechanisms for forming similar fluorinated cyclopentenones have been investigated. These studies provide a framework for understanding the potential synthetic routes to the title compound.

Plausible synthetic strategies include:

Pauson-Khand Reaction: This reaction involves the cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The use of fluorinated building blocks in this reaction has been explored, offering a potential route to fluorinated cyclopentenone derivatives. nih.gov The regioselectivity of this reaction is a key aspect that can be elucidated through computational modeling. nih.gov

Nazarov Cyclization: This is an electrocyclic reaction of a divinyl ketone to a cyclopentenone. The synthesis of α-fluorinated cyclopentenones has been achieved using a fluorine-directed and -activated Nazarov cyclization. researchgate.netnih.gov Computational studies can model the reaction pathway and the influence of the fluorine substituent on the cyclization process.

Intramolecular Cyclization of Fluorinated Enones: Acyclic fluorine-containing enones can react with secondary amines to form fluorine-containing 3-aminocyclopent-2-enones. researchgate.net A similar intramolecular cyclization strategy could potentially be adapted for the synthesis of this compound.

Electrophilic Fluorination: The direct fluorination of a cyclopentenone precursor, such as 3-hydroxycyclopent-2-en-1-one (B1295378), using an electrophilic fluorine source like Selectfluor® is another viable pathway. sapub.org Computational models can help predict the most likely site of fluorination based on the electronic properties of the enol or enolate intermediate. sapub.org

A critical aspect of mechanistic elucidation is the characterization of reaction intermediates and transition states. DFT calculations can determine the geometries and relative energies of these species along a proposed reaction coordinate. For instance, in a Nazarov cyclization, the energy barriers for the conrotatory and disrotatory pathways can be calculated to predict the stereochemical outcome. Similarly, in an electrophilic fluorination, the stability of different enol tautomers and the transition states leading to the fluorinated product can be assessed. sapub.org

Below is a hypothetical table of intermediates and transition states that would be investigated in a computational study of a plausible synthetic route.

Reaction Pathway Proposed Intermediate/Transition State Key Features for Computational Analysis
Nazarov CyclizationDivinyl Ketone PrecursorConformation and electronic distribution of the dienone system.
Oxyallyl Cation IntermediateCharge distribution and orbital interactions governing the electrocyclization.
Transition State for CyclizationEnergy barrier, geometry (conrotatory/disrotatory), and influence of the fluorine atom.
Electrophilic FluorinationEnol/Enolate of 3-hydroxycyclopent-2-en-1-oneRelative stability of different tautomers, bond lengths, and atomic charges.
Transition State for FluorinationGeometry of approach of the fluorinating agent, energy barrier, and charge transfer.

Computational studies are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, DFT can be used to calculate various reactivity descriptors. For example, analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its behavior as an electrophile or nucleophile.

Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. nanobioletters.com In the context of synthesis, these predictive models can explain the regioselectivity observed in reactions like the Pauson-Khand reaction, where steric and electronic factors dictate the position of substituents on the newly formed cyclopentenone ring. nih.gov The fluorine atom, in particular, is known to significantly influence the rate and regioselectivity of reactions. nih.gov

Studies on Electronic Properties and Molecular Orbitals

The introduction of a fluorine atom into the 3-hydroxycyclopent-2-en-1-one scaffold has profound effects on its electronic structure. These effects can be rationalized by considering the interplay of inductive and resonance effects, as well as their impact on conformational stability.

Fluorine is the most electronegative element, and its presence in an organic molecule typically exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect would polarize the C-F bond, drawing electron density away from the cyclopentenone ring. This can influence the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Conversely, fluorine possesses lone pairs of electrons that can participate in resonance (a +R effect), donating electron density to an adjacent π-system. The extent of this resonance donation into the double bond of the cyclopentenone ring would counteract the inductive effect to some degree. Natural Bond Orbital (NBO) analysis is a computational technique that can quantify these electronic interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. ajchem-b.com For instance, an NBO analysis could reveal the stabilization energy associated with the delocalization of a fluorine lone pair into the π* orbital of the C=C bond.

The five-membered ring of cyclopentenone is not perfectly planar and can adopt various envelope and twist conformations. The substitution pattern, including the presence of the fluorine atom and the hydroxyl group, will influence the relative stability of these conformers. Computational studies can map the potential energy surface of the molecule to identify the lowest energy conformations.

The stability of different conformers is governed by a combination of factors, including steric hindrance, dipole-dipole interactions, and hyperconjugation. The orientation of the C-F bond, whether axial or equatorial in a non-planar conformation, can have a significant impact on the molecule's stability. ajchem-b.com Studies on other fluorinated cyclic systems have shown that the preference for a particular conformation can be influenced by the anomeric effect and other stereoelectronic interactions. nih.gov For example, a conformational analysis of 2-fluoro-substituted benzaldehydes has shown that the trans conformer (where the C=O and F are on opposite sides) is generally more stable. rsc.org A similar analysis for this compound would involve comparing the energies of different rotamers and ring puckering conformations.

Below is a table summarizing the types of interactions that would be considered in a conformational analysis of this compound.

Type of Interaction Description Expected Influence on Stability
Steric Hindrance Repulsive interactions between bulky groups.Can destabilize conformers where substituents are close in space.
Dipole-Dipole Interactions Interactions between the C=O, C-F, and O-H bond dipoles.The overall molecular dipole moment will vary with conformation, affecting stability in different media. ajchem-b.com
Hydrogen Bonding Intramolecular hydrogen bonding between the -OH group and the carbonyl oxygen or the fluorine atom.Can significantly stabilize certain conformations.
Hyperconjugation (NBO Analysis) Electron delocalization from bonding or lone pair orbitals to antibonding orbitals.Interactions like LP(O) -> σ(C-F) or σ(C-H) -> σ(C-F) can stabilize specific conformers. ajchem-b.com

Advanced Applications of 2 Fluoro 3 Hydroxycyclopent 2 En 1 One in Complex Molecule Synthesis

Role as Chiral Building Blocks and Synthons in Organic Synthesis

The cyclopentenone framework is a ubiquitous structural motif found in a multitude of natural products and biologically active compounds. acs.org The asymmetric synthesis of substituted cyclopentenones is therefore a significant area of research in organic chemistry. acs.orgresearchgate.net 2-Fluoro-3-hydroxycyclopent-2-en-1-one, in its enantiomerically pure form, serves as an exceptional chiral building block for the synthesis of complex target molecules. acs.org The presence of the fluorine atom not only influences the electronic nature of the enone system but can also be exploited to direct the stereochemical outcome of subsequent transformations.

The synthesis of chiral cyclopentenones can be achieved through various methods, including the resolution of racemic mixtures and asymmetric synthesis. acs.org Enzymatic resolutions, particularly using lipases, have proven effective for resolving hydroxylated cyclopentenones, which are valuable precursors for prostaglandins (B1171923) and carbocyclic nucleosides. acs.org For fluorinated cyclopentenones, methods like the Nazarov cyclization of fluorinated divinyl ketones offer a regioselective route to these structures.

The utility of this compound as a synthon is derived from the diverse reactivity of its functional groups. The hydroxyl group can be protected or activated for nucleophilic substitution, while the enone moiety is susceptible to conjugate addition reactions. The fluorine atom, being a powerful electron-withdrawing group, activates the double bond towards nucleophilic attack and can also serve as a handle for further functionalization. This multi-faceted reactivity allows for the sequential and controlled introduction of various substituents, enabling the construction of highly elaborate and stereochemically defined molecules.

Utility in the Synthesis of Fluorinated Bioactive Analogs

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile. This compound is an ideal starting material for the synthesis of fluorinated analogs of various biologically important molecules.

Precursors for Nucleoside Derivatives

Carbocyclic nucleoside analogs are a critical class of antiviral agents, with prominent examples used in the treatment of HIV and hepatitis B. nih.gov The replacement of the furanose oxygen with a methylene (B1212753) group in these analogs can lead to increased metabolic stability. The synthesis of fluorinated carbocyclic nucleosides is of particular interest, as the fluorine atom can mimic the electronic properties of a hydroxyl group while being more resistant to metabolic degradation.

A notable application of a derivative of this compound is in the synthesis of 3'-fluoro-5'-norcarbocyclic nucleoside phosphonates. nih.gov In a reported synthesis, the racemic trans- and cis-isomers of 1-(3-fluoro-4-hydroxycyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione were prepared and evaluated for their antiviral activities. nih.gov The synthesis commenced with the protection of the hydroxyl group of a cyclopentene (B43876) derivative, followed by the introduction of the pyrimidine (B1678525) base and subsequent functional group manipulations to yield the target nucleoside analogs. nih.gov

The following table summarizes key intermediates and their precursors in the synthesis of these fluorinated nucleoside analogs:

Precursor CompoundReagents and ConditionsProduct Compound
(±)-62N HCl, EtOH, reflux(±)-7
(±)-7DIAD, PPh₃, Benzoic acid, THF; then K₂CO₃, MeOH(±)-8
(±)-10Lawesson's reagent, 1,2-dichloroethane, reflux; then NH₃/MeOH, 100°C(±)-11

Table 1: Synthesis of key fluorinated pyrimidine nucleoside analogs. Data sourced from nih.gov.

This synthetic route highlights the utility of the fluorinated cyclopentenol (B8032323) core in accessing novel nucleoside analogs with potential therapeutic applications.

Intermediates for Enzyme Inhibitors and Related Medicinal Chemistry Targets

The cyclopentenone ring system is a feature of many natural products that exhibit potent enzyme inhibitory activity. The incorporation of a fluorine atom into this scaffold can lead to enhanced binding affinity and selectivity for the target enzyme. The electron-withdrawing nature of fluorine can modulate the reactivity of the enone system, making it a more potent Michael acceptor for nucleophilic residues in an enzyme's active site.

While specific examples detailing the use of this compound as a direct precursor for enzyme inhibitors are not extensively documented, the established role of fluorinated compounds in medicinal chemistry suggests its high potential. For instance, fluorinated analogs of prostaglandins, which contain a cyclopentane (B165970) or cyclopentenone core, have been synthesized to improve their biological activity and metabolic stability. The unique stereoelectronic properties of the C-F bond can lead to favorable interactions within the enzyme's binding pocket.

Scaffolds for Novel Fluorinated Compounds with Potential for Further Derivatization

The highly functionalized nature of this compound makes it an excellent starting point for the generation of libraries of novel fluorinated compounds. The hydroxyl group can be readily converted into a variety of other functional groups, such as ethers, esters, and azides, through standard chemical transformations. The enone moiety can undergo a plethora of reactions, including Michael additions, cycloadditions, and reductions, to introduce further diversity.

The fluorine atom itself can also participate in directing further reactions or can be a key feature for biological activity. The strategic manipulation of these functional groups allows for the creation of a wide range of structurally diverse molecules from a single, readily accessible fluorinated scaffold. This approach is highly valuable in drug discovery programs, where the rapid generation of new chemical entities is essential for identifying lead compounds with desired biological activities.

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